Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-ar-carboxylic acid,2',7'-dichloro-3',6'-dihydroxy-3-oxo-
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Overview
Description
Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-ar-carboxylic acid,2’,7’-dichloro-3’,6’-dihydroxy-3-oxo- is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by a spiro linkage between an isobenzofuran and a xanthene moiety, with additional functional groups including carboxylic acid, dichloro, dihydroxy, and oxo groups. Its distinct structure makes it a valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-ar-carboxylic acid,2’,7’-dichloro-3’,6’-dihydroxy-3-oxo- typically involves multi-step organic reactions One common method includes the condensation of phthalic anhydride with resorcinol under acidic conditions to form the xanthene core Subsequent chlorination and hydroxylation steps introduce the dichloro and dihydroxy groups, respectively
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-ar-carboxylic acid,2’,7’-dichloro-3’,6’-dihydroxy-3-oxo- undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinone derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxyl derivatives, and various substituted compounds depending on the nucleophile used.
Scientific Research Applications
Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-ar-carboxylic acid,2’,7’-dichloro-3’,6’-dihydroxy-3-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques due to its strong fluorescence properties.
Biology: Employed in bioimaging and as a marker for tracking biological processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of sensors and as a component in organic electronic devices.
Mechanism of Action
The mechanism of action of Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-ar-carboxylic acid,2’,7’-dichloro-3’,6’-dihydroxy-3-oxo- involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to proteins and enzymes, altering their activity and leading to various physiological effects. Its fluorescence properties are due to the electronic transitions within the xanthene moiety, which can be exploited in imaging and sensing applications.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: Similar in structure but lacks the spiro linkage and dichloro groups.
Rhodamine: Contains a similar xanthene core but with different functional groups.
Eosin: Another xanthene derivative with bromine substituents instead of chlorine.
Uniqueness
Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-ar-carboxylic acid,2’,7’-dichloro-3’,6’-dihydroxy-3-oxo- is unique due to its spiro linkage, which imparts rigidity and distinct electronic properties
Properties
IUPAC Name |
4-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid;2-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)terephthalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H10Cl2O7/c22-13-4-11-17(6-15(13)24)30-18-7-16(25)14(23)5-12(18)19(11)10-3-8(20(26)27)1-2-9(10)21(28)29;22-13-4-11-17(6-15(13)24)30-18-7-16(25)14(23)5-12(18)19(11)9-2-1-8(20(26)27)3-10(9)21(28)29/h2*1-7,24H,(H,26,27)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFHRELKGQJJBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)Cl)O)Cl.C1=CC(=C(C=C1C(=O)O)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)Cl)O)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H20Cl4O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
890.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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